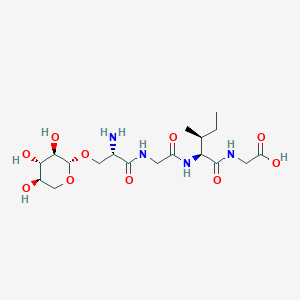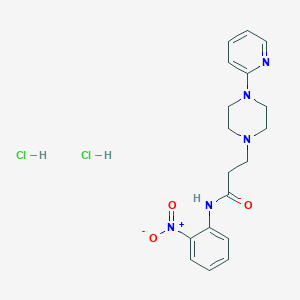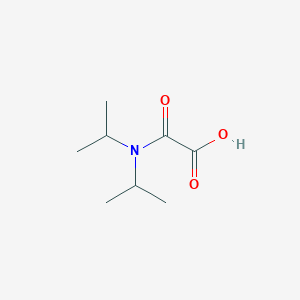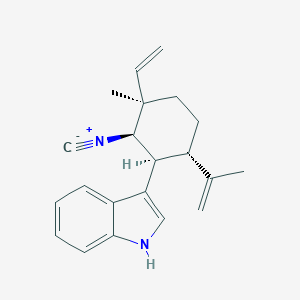
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide, also known as ABTOH, is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. ABTOH is a hydrazide derivative of sulfonylurea, and it has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This inhibition can lead to the death of cancer cells, making Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide a promising candidate for the development of new cancer treatments.
Efectos Bioquímicos Y Fisiológicos
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells. Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide for use in lab experiments is its potent anti-cancer properties. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research on Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide, including the development of new cancer treatments, the study of its anti-inflammatory properties, and the exploration of its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide and to explore its potential limitations and side effects.
Métodos De Síntesis
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide can be synthesized using a variety of methods, but one of the most common is through the reaction of 2-amino-6-benzothiazole sulfonamide with hydrazine hydrate, followed by the reaction of the resulting compound with 4-nitrobenzaldehyde. The final product is obtained through the process of recrystallization.
Aplicaciones Científicas De Investigación
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has been the subject of numerous scientific studies, and it has been shown to have a variety of potential applications in the field of research. One of the most promising areas of research for Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is in the development of new drugs for the treatment of cancer. Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has been shown to have potent anti-cancer properties, and it has been studied for its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
108679-70-5 |
|---|---|
Nombre del producto |
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide |
Fórmula molecular |
C16H12N6O6S2 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H12N6O6S2/c17-16-19-12-6-5-11(7-13(12)29-16)30(27,28)21-15(24)14(23)20-18-8-9-1-3-10(4-2-9)22(25)26/h1-8H,(H2,17,19)(H,20,23)(H,21,24)/b18-8+ |
Clave InChI |
WVFMAZAKHGEFJO-QGMBQPNBSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
Sinónimos |
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitr ophenyl)methylene)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





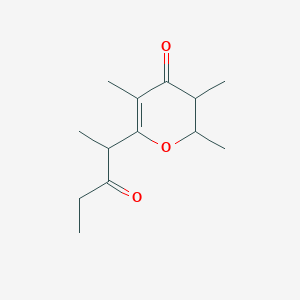


![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
